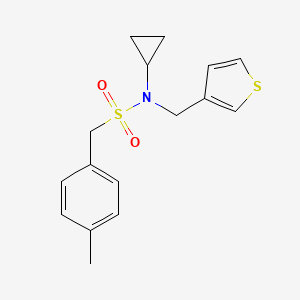

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-(4-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c1-13-2-4-14(5-3-13)12-21(18,19)17(16-6-7-16)10-15-8-9-20-11-15/h2-5,8-9,11,16H,6-7,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBBHCGJVPPERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide is a sulfonamide compound characterized by its unique structural features, including a cyclopropyl group and a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H15N1O2S1

- Molecular Weight : 253.33 g/mol

- Structural Features :

- Cyclopropyl group

- Thiophene moiety

- Methanesulfonamide functional group

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against several bacterial strains.

- Anticancer Activity : Demonstrated cytotoxic effects on various cancer cell lines.

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the thiophene ring may participate in π-π interactions with aromatic amino acids. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity. For instance, it demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in vitro.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound was evaluated for cytotoxicity against several human cancer cell lines using the MTS assay. The results indicated promising anticancer properties:

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| RKO | 60.70 | 70.23 |

| HeLa | 78.72 | 65.00 |

| PC-3 | 49.79 | 75.00 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Enzyme Inhibition Studies

Inhibition assays have shown that this compound can effectively inhibit certain enzymes related to cancer progression and inflammation:

| Enzyme Target | Inhibition (%) at 100 µM |

|---|---|

| Carbonic Anhydrase | 85% |

| Dipeptidyl Peptidase IV | 70% |

| Acetylcholinesterase | 60% |

Comparison with Similar Compounds

Key Observations:

Role of the p-Tolyl Group: In BIRB796 derivatives, replacing the p-tolyl methyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) reduced TNF-α inhibitory activity by 3–10-fold . The methyl group’s small size and electron-donating properties likely optimize hydrophobic interactions in binding pockets. In quinoline synthesis, p-tolyl-substituted alcohols achieved higher yields (82–93%) compared to halogenated analogs (e.g., p-iodophenyl: 53%) due to reduced steric hindrance and dehalogenation side reactions .

Impact of Sulfonamide Moieties :

- The sulfonamide group in celecoxib analogs (e.g., Related Compound E) is essential for COX-2 inhibition. Modifications to the sulfonamide’s substituents (e.g., hydrazinyl vs. cyclopropyl-thiophene) may alter target selectivity or pharmacokinetics .

Unique Features of the Target Compound :

- The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains (e.g., tert-butyl in BIRB796 derivatives), as cyclopropane rings resist oxidative degradation.

- The thiophen-3-ylmethyl group could improve solubility or π-π stacking interactions compared to purely aromatic substituents (e.g., phenyl in 3-chloro-N-phenyl-phthalimide) .

Notes

Evidence Limitations: Direct pharmacological data for this compound are absent in the provided sources. Comparisons rely on structurally related compounds (e.g., BIRB796 derivatives, celecoxib impurities).

Comparative studies on metabolic stability (e.g., cytochrome P450 interactions) between cyclopropyl and tert-butyl groups would clarify its therapeutic advantages.

Conflicting Data :

- lists multiple celecoxib-related compounds (E, F, G, H) with identical formulas but distinct names, possibly indicating typographical errors. Further clarification from primary sources is required .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the sulfonamide core. Key steps include:

- Sulfonamide formation : Reacting methanesulfonyl chloride with cyclopropylamine and thiophen-3-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling reactions : Introducing the p-tolyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura with a p-tolylboronic acid catalyst) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization Strategies : Adjust stoichiometry of amines, employ continuous flow chemistry for scalability, and use green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Primary Methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., cyclopropyl CH at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for CHNOS) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide geometry .

- Supplementary Techniques : IR spectroscopy for sulfonyl S=O stretches (~1350 cm) and HPLC-PDA for purity assessment .

Q. How does the compound’s stability under various conditions influence experimental design?

- Stability Profile :

- Thermal Stability : Degrades above 150°C; store at -20°C under inert atmosphere .

- Photostability : Susceptible to UV-induced decomposition; use amber vials for storage .

- Hydrolytic Stability : Stable in neutral aqueous buffers (pH 6–8) but hydrolyzes under strongly acidic/basic conditions .

- Experimental Design Implications :

- Avoid prolonged exposure to light during synthesis.

- Use degassed solvents for reactions requiring elevated temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

- Methodology :

- Systematic Substitution : Synthesize analogs with modified cyclopropyl, thiophene, or p-tolyl groups (e.g., replacing thiophene with furan or varying methyl groups on the phenyl ring) .

- Biological Assays : Test analogs in enzyme inhibition (e.g., COX-2), receptor binding (e.g., GPCRs), and cytotoxicity assays (MTT on cancer cell lines) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and guide structural modifications .

Q. What methodologies are recommended for identifying the compound’s molecular targets and mechanisms of action?

- Target Identification :

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with recombinant enzymes (e.g., kinases) .

- Mechanistic Studies :

- Gene Expression Profiling : RNA-seq to identify differentially expressed pathways post-treatment .

- Metabolomics : LC-MS/MS to track changes in metabolic intermediates (e.g., ATP, NADH) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

- Root Causes :

- Poor pharmacokinetics (e.g., low bioavailability due to high logP) .

- Off-target effects in complex biological systems .

- Resolution Strategies :

- Pharmacokinetic Optimization : Modify logP via substituent changes (e.g., add polar groups) to enhance solubility .

- Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., patient-derived organoids) before progressing to murine xenografts .

Q. What strategies are effective in resolving stereochemical complexities during synthesis?

- Chiral Resolution :

- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cyclopropanation reactions to control stereochemistry .

- Analytical Validation :

- Circular Dichroism (CD) : Confirm enantiomeric excess by comparing experimental and simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.